

# Expression of the CCAP Gene in the Central Nervous System: A Technical Guide

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## Compound of Interest

Compound Name: *Crustacean Cardioactive Peptide*

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## Introduction

**Crustacean Cardioactive Peptide (CCAP)** is a cyclic nonapeptide first identified in the shore crab *Carcinus maenas*.<sup>[1]</sup> It is a multifunctional neuropeptide found across various invertebrate species, playing crucial roles in a multitude of physiological processes.<sup>[2]</sup> While initially recognized for its potent cardioacceleratory effects, subsequent research has revealed its involvement in modulating stomatogastric ganglion motor patterns, regulating ecdysis (molting), controlling feeding behavior, and influencing circadian rhythms.<sup>[1][2][3]</sup> CCAP functions as both a circulating hormone and a locally released neurotransmitter or neuromodulator within the central nervous system (CNS).<sup>[4]</sup> Understanding the precise spatial and temporal expression of the CCAP gene is fundamental to elucidating its complex regulatory functions and for identifying potential targets for novel therapeutic or pest control agents.

This technical guide provides a comprehensive overview of CCAP gene expression in the CNS, summarizes quantitative data, details key experimental methodologies, and visualizes associated pathways and workflows.

## The CCAP Gene and Precursor Protein

The CCAP gene encodes a prepropeptide that undergoes post-translational processing to yield the mature CCAP peptide and several other associated peptides.<sup>[4]</sup> In decapod crustaceans like *Carcinus maenas*, the open reading frame encodes a precursor of 143 amino acids, which

includes a signal peptide, a single copy of CCAP, and four other peptides.[5] Similarly, in the moth *Manduca sexta*, the gene's open reading frame consists of 125 amino acid residues containing one copy of CCAP.[6] The structure of the CCAP pre-propeptide is not highly conserved across species, although the amino acid sequence of the mature CCAP peptide itself is identical.[7]

## Spatial and Temporal Expression of CCAP in the Central Nervous System

The CCAP gene is expressed in a specific and often highly conserved subset of neurons within the CNS of invertebrates. The number and location of these neurons can vary between species and developmental stages.

### Spatial Distribution

In decapod crustaceans, CCAP gene expression in adults is found exclusively in the eyestalk, brain, and particularly the thoracic ganglia.[1][5] In the tobacco hawkmoth, *Manduca sexta*, the CCAP gene is expressed in a total of 116 neurons throughout the post-embryonic CNS.[6] This includes nine pairs of cells in the brain, 4.5 pairs in the subesophageal ganglion, three pairs in each thoracic ganglion, and a varying number of pairs in the abdominal and terminal ganglia.[6] In *Drosophila melanogaster*, CCAP is consistently expressed in two pairs of neurons in the brain, five pairs in the subesophageal ganglion, and one to two pairs in at least eight ganglia of the ventral nervous system.[8]

### Temporal Expression

Studies in *Carcinus maenas* show a distinct temporal pattern of CCAP expression during embryonic development. Significant mRNA expression is detected at 50% of embryonic development, which precedes the detection of the CCAP peptide in the developing CNS at 70% development.[1][5] CCAP gene expression then increases dramatically during the late stages of embryogenesis (80-100%).[1][5]

In *Manduca sexta*, the number of cells expressing the CCAP gene fluctuates throughout post-embryonic life. It starts at 52 cells in the first instar larva and reaches a maximum of 116 cells shortly after pupation.[6] The gene is expressed in every ganglion at each post-embryonic stage, with the exception of the thoracic ganglia in the first- and second-instar larvae.[6]

## Quantitative Expression Data

The following tables summarize quantitative data on CCAP expression from published studies.

Table 1: Number of CCAP-Expressing Neurons in the Central Nervous System of the Tobacco Hawkmoth, *Manduca sexta*[\[6\]](#)

Central Nervous System Region	Number of Neuron Pairs
Brain	9
Subesophageal Ganglion	4.5
Thoracic Ganglia (T1-T3)	3 (each)
First Abdominal Ganglion (A1)	3
Abdominal Ganglia (A2-A6)	5 (each)
Terminal Ganglion	7.5
Total Neurons	116

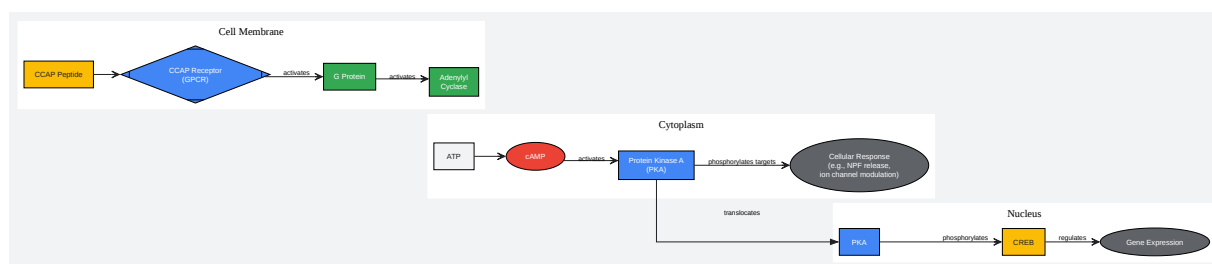
Table 2: Relative Expression of CCAP mRNA during Embryonic Development of the Shore Crab, *Carcinus maenas*[\[1\]](#)

Developmental Stage (% Completion)	Relative mRNA Expression Level (Arbitrary Units)
Yolk-Limb Buds (Early Stages)	Very low, but significant
50%	Significant increase
70%	Continued increase
80-100%	Dramatic increase

## CCAP Signaling Pathway

CCAP exerts its effects by binding to a G protein-coupled receptor (GPCR) on the surface of target cells.[\[7\]](#) While the complete downstream cascade can vary between cell types, a

common pathway for neuropeptide signaling involves the modulation of intracellular second messengers, such as cyclic AMP (cAMP).[9] In *Drosophila*, CCAP signaling is known to interact with and regulate the release of Neuropeptide F (NPF), a key regulator of feeding behavior.[3] Loss of CCAP or its receptor inhibits NPF release.[3] The general signaling pathway likely involves the activation of adenylyl cyclase, leading to an increase in cAMP levels, which in turn activates Protein Kinase A (PKA).[9][10] PKA can then phosphorylate various downstream targets, including transcription factors like CREB and other proteins, to elicit a cellular response.[9]



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Caption: Putative signaling pathway for the **Crustacean Cardioactive Peptide (CCAP)**.

## Experimental Protocols

The study of CCAP gene expression relies on several key molecular biology techniques. Below are detailed methodologies for the detection and quantification of CCAP peptide and mRNA.

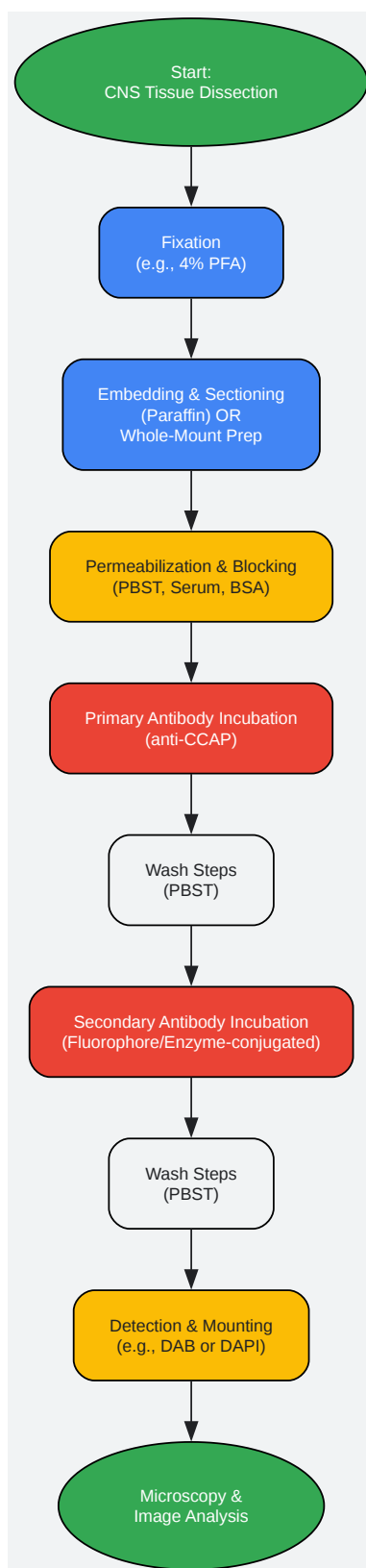
# Immunohistochemistry (IHC) for CCAP Peptide Detection

This method localizes the CCAP peptide within tissue sections by using a specific primary antibody that binds to the peptide.

Methodology[\[11\]](#)[\[12\]](#)

- Tissue Preparation & Fixation:
  - Dissect the CNS (e.g., brain, ganglia) in cold insect saline or appropriate buffer.
  - Fix the tissue for 30-120 minutes in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).
  - For paraffin-embedded sections, dehydrate the tissue through an ethanol series, clear with xylene, and embed in paraffin wax. Section using a microtome.
  - For whole-mount or vibratome sections, wash the tissue extensively in PBS after fixation.
- Antigen Retrieval (for paraffin sections):
  - Deparaffinize sections in xylene and rehydrate through a descending ethanol series to water.
  - Perform heat-induced antigen retrieval by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 15-20 minutes.
- Permeabilization & Blocking:
  - Wash sections in PBS with Triton X-100 (PBST) to permeabilize membranes.
  - Incubate tissue in a blocking solution (e.g., PBST with 10% normal goat serum and 1% Bovine Serum Albumin (BSA)) for at least 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:

- Dilute the anti-CCAP primary antibody in the blocking solution to its optimal concentration (e.g., 1:1000).
- Incubate the tissue with the primary antibody solution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
  - Wash the tissue three times for 10-15 minutes each in PBST.
  - Incubate with a fluorophore-conjugated or enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.
- Detection & Visualization:
  - Wash the tissue three times for 10-15 minutes each in PBST.
  - For fluorescent detection, mount the tissue with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
  - For enzymatic detection (e.g., HRP), incubate with a substrate solution (like DAB) until the desired color develops, then stop the reaction.
  - Visualize using a confocal or fluorescence microscope.



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Caption: General experimental workflow for Immunohistochemistry (IHC).

## In Situ Hybridization (ISH) for CCAP mRNA Localization

This technique detects the location of specific CCAP mRNA transcripts within whole tissues or tissue sections using a labeled antisense RNA probe.

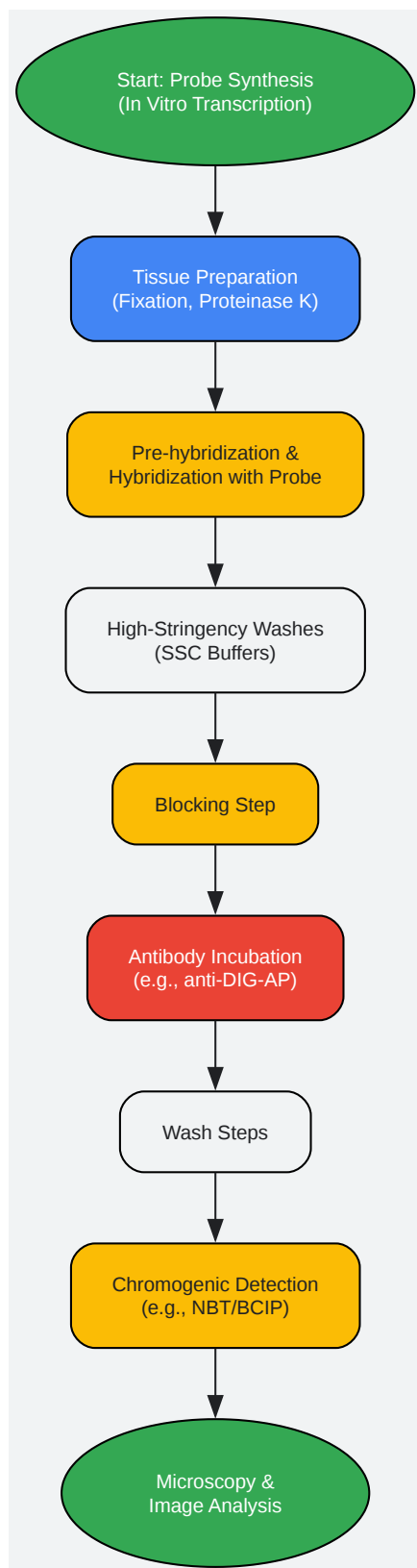
Methodology[13][14][15]

- Antisense RNA Probe Synthesis:
  - Generate a cDNA template for the CCAP gene, typically by PCR, incorporating a T7 RNA Polymerase promoter sequence.
  - Perform in vitro transcription using the cDNA template, T7 RNA Polymerase, and a mix of ribonucleotides including a labeled UTP (e.g., Digoxigenin-UTP or Biotin-UTP).
  - Purify the labeled antisense RNA probe.
- Tissue Preparation:
  - Dissect and fix tissues as described for IHC.
  - Treat with Proteinase K to increase probe accessibility, followed by a post-fixation step.
  - Wash with PBS containing Tween-20 (PTw).
- Hybridization:
  - Pre-hybridize the tissue in hybridization buffer for at least 1 hour at 60-65°C to block non-specific binding sites.
  - Denature the RNA probe by heating.
  - Add the denatured probe to fresh hybridization buffer and incubate with the tissue overnight at 60-65°C in a humidified chamber.
- Post-Hybridization Washes:
  - Perform a series of stringent washes at high temperature (65°C) with decreasing concentrations of saline-sodium citrate (SSC) buffer to remove unbound and non-



specifically bound probe.

- Probe Detection:
  - Block the tissue with a suitable blocking reagent.
  - Incubate with an antibody conjugated to an enzyme (e.g., anti-Digoxigenin-AP, where AP is alkaline phosphatase) that specifically recognizes the labeled probe.
  - Wash extensively to remove unbound antibody.
- Signal Visualization:
  - Incubate the tissue with a chromogenic substrate (e.g., NBT/BCIP for AP), which produces a colored precipitate at the site of probe hybridization.
  - Monitor the color development and stop the reaction by washing in buffer.
  - Dehydrate the tissue and mount for visualization under a light microscope.



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Caption: General experimental workflow for In Situ Hybridization (ISH).

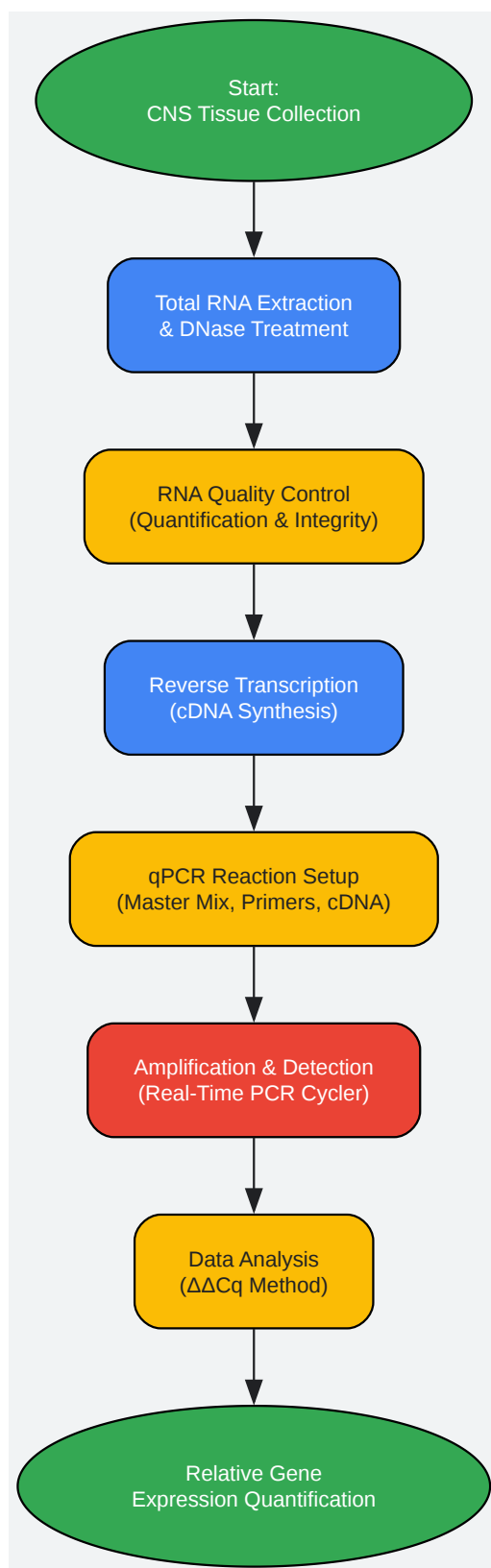
# Quantitative Real-Time PCR (qRT-PCR) for CCAP mRNA Quantification

This technique measures the amount of CCAP mRNA in a tissue sample relative to a reference gene, providing quantitative data on gene expression levels.

Methodology[16][17]

- RNA Extraction:
  - Dissect the CNS tissue of interest and immediately homogenize in a lysis buffer (e.g., TRIzol) to preserve RNA integrity.
  - Isolate total RNA using a column-based kit or phenol-chloroform extraction.
  - Treat with DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.
- Reverse Transcription (cDNA Synthesis):
  - Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
  - Use oligo(dT) primers, random hexamers, or gene-specific primers to initiate the reaction.
  - Include a "no reverse transcriptase" control to check for genomic DNA contamination.
- qPCR Reaction Setup:
  - Design and validate primers specific to the CCAP gene and at least one stable reference (housekeeping) gene.
  - Prepare a qPCR master mix containing SYBR Green dye or a TaqMan probe, DNA polymerase, dNTPs, and the specific forward and reverse primers.

- Add a standardized amount of cDNA template to each reaction well. Run samples in triplicate.
- Amplification and Data Collection:
  - Perform the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle of amplification.
  - The cycle at which the fluorescence crosses a set threshold is the quantification cycle (Cq) or threshold cycle (Ct).
- Data Analysis:
  - Generate a standard curve to assess primer efficiency.
  - Calculate the relative expression of the CCAP gene using the  $\Delta\Delta Cq$  method, normalizing the Cq value of CCAP to the Cq value of the reference gene.
  - Perform statistical analysis to determine the significance of any observed changes in expression.



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Caption: General experimental workflow for quantitative Real-Time PCR (qRT-PCR).

## Functional Implications and Drug Development

The specific expression of CCAP in a limited number of neurons that control critical life processes makes its signaling pathway an attractive target for research and development. In the context of drug development, particularly for insecticides, targeting the CCAP receptor or downstream signaling components could disrupt essential behaviors like molting and feeding in pest species.[3] The high degree of conservation of the CCAP peptide suggests that compounds targeting this system could have a broad spectrum of activity. Conversely, understanding species-specific differences in the CCAP receptor and precursor processing could allow for the design of more selective and environmentally friendly pest control agents. For researchers, the CCAP system serves as an excellent model for studying the neuroendocrine control of complex behaviors and the principles of neuropeptide signaling in the CNS.

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